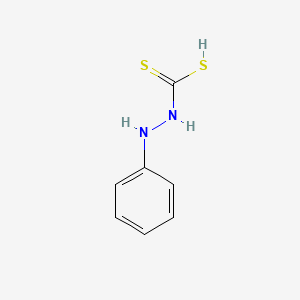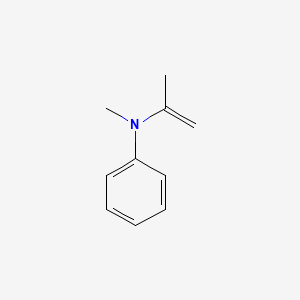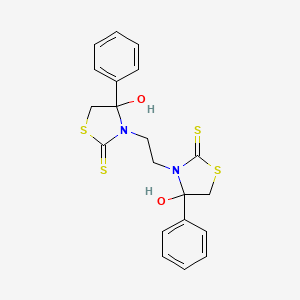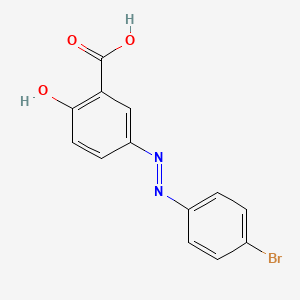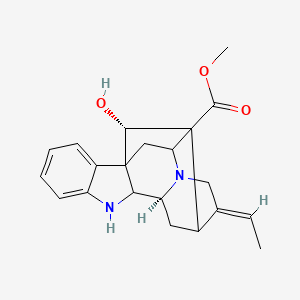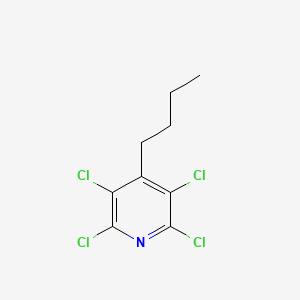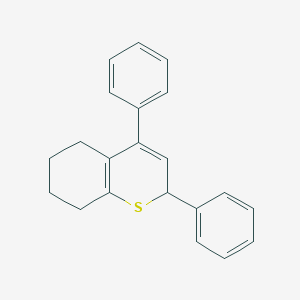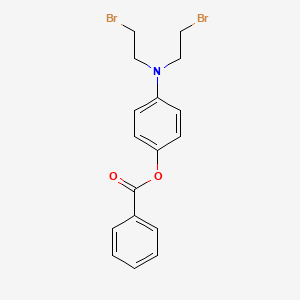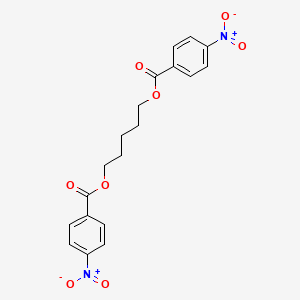
Pentane-1,5-diyl bis(4-nitrobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-1,5-diyl bis(4-nitrobenzoate) is a chemical compound with the molecular formula C19H18N2O8 and a molecular weight of 402.361 g/mol . This compound is characterized by the presence of two nitrobenzoate groups attached to a pentane-1,5-diyl backbone. It is known for its applications in various fields, including chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(4-nitrobenzoate) can be synthesized through a two-step process involving the reaction of aliphatic diols with p-nitrobenzoyl chloride . The reaction typically involves the following steps:
-
Step 1: Esterification
- React aliphatic diols with p-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is carried out under anhydrous conditions to prevent hydrolysis.
- The resulting product is pentane-1,5-diyl bis(4-nitrobenzoate).
-
Step 2: Purification
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(4-nitrobenzoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pentane-1,5-diyl bis(4-nitrobenzoate) undergoes various chemical reactions, including:
-
Reduction
- The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
-
Substitution
- The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Pentane-1,5-diyl bis(4-aminobenzoate).
Substitution: Various amides or esters depending on the nucleophile used.
科学的研究の応用
Pentane-1,5-diyl bis(4-nitrobenzoate) has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of esterification and reduction reactions.
-
Materials Science
- Utilized in the development of polymeric materials with specific properties.
- Investigated for its potential use in flame retardant materials .
-
Biology and Medicine
- Explored for its potential as a precursor in the synthesis of biologically active compounds.
- Studied for its interactions with biological molecules and potential therapeutic applications.
-
Industry
- Used in the production of specialty chemicals and intermediates.
- Investigated for its role in enhancing the properties of industrial materials.
作用機序
The mechanism of action of pentane-1,5-diyl bis(4-nitrobenzoate) involves its interactions with various molecular targets and pathways. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical reactions. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of different products. These reactions can influence the compound’s interactions with biological molecules and its overall activity.
類似化合物との比較
Similar Compounds
- Pentane-1,5-diyl bis(4-aminobenzoate)
- Hexane-1,6-diyl bis(4-nitrobenzoate)
- Butane-1,4-diyl bis(4-nitrobenzoate)
Uniqueness
Pentane-1,5-diyl bis(4-nitrobenzoate) is unique due to its specific molecular structure, which includes a pentane-1,5-diyl backbone and two nitrobenzoate groups. This structure imparts distinct chemical and physical properties, making it suitable for various applications in chemistry, materials science, and industry. Its ability to undergo reduction and substitution reactions also adds to its versatility as a chemical intermediate.
特性
CAS番号 |
22104-39-8 |
|---|---|
分子式 |
C19H18N2O8 |
分子量 |
402.4 g/mol |
IUPAC名 |
5-(4-nitrobenzoyl)oxypentyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O8/c22-18(14-4-8-16(9-5-14)20(24)25)28-12-2-1-3-13-29-19(23)15-6-10-17(11-7-15)21(26)27/h4-11H,1-3,12-13H2 |
InChIキー |
UEFLOYJGIGTLEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


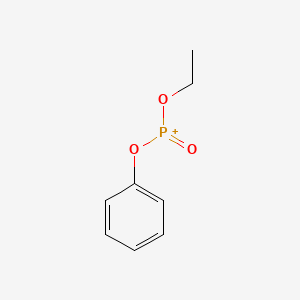

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
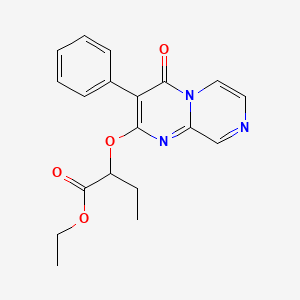
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
